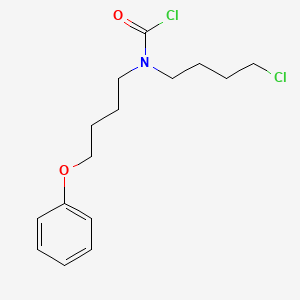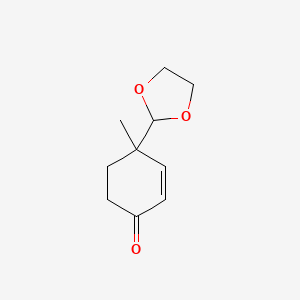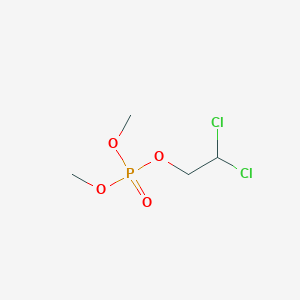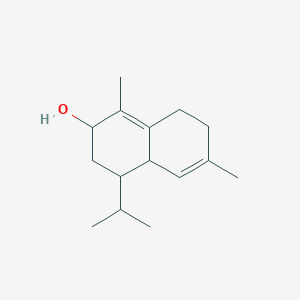![molecular formula C7H14Cl2O3 B14303897 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane CAS No. 117994-78-2](/img/structure/B14303897.png)
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with ethylene oxide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process can be summarized as follows:
Reaction of 2-chloroethanol with ethylene oxide: This step forms 2-(2-chloroethoxy)ethanol.
Chlorination: The intermediate product is then chlorinated to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ether linkages can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include ethers, amines, or thiols depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Scientific Research Applications
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The ether linkages can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure with two chloroethoxy groups.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-ethoxyethane: Contains an ethoxy group instead of a chloroethoxy group.
Uniqueness
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane is unique due to its specific combination of chlorine atoms and ether linkages, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
117994-78-2 |
|---|---|
Molecular Formula |
C7H14Cl2O3 |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-(2-chloroethoxymethoxy)ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-3-10-5-6-12-7-11-4-2-9/h1-7H2 |
InChI Key |
ADKSIJWJEZRBQS-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


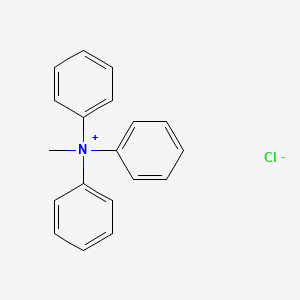
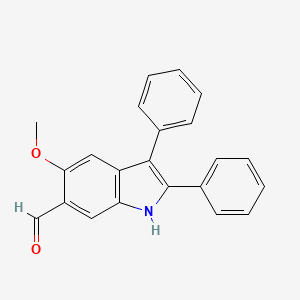
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
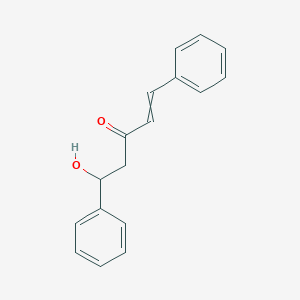
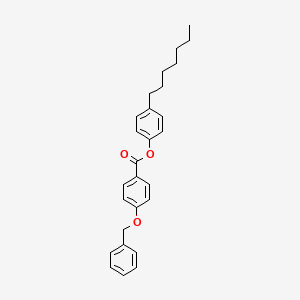
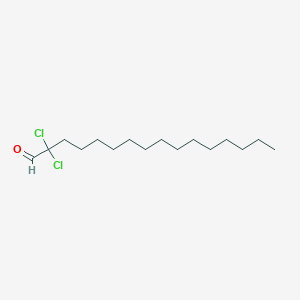
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
